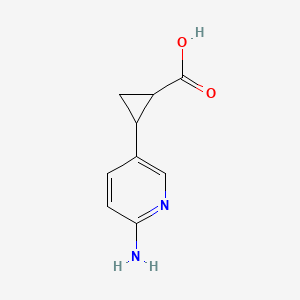

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid

Beschreibung

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a pyridine ring substituted with an amino group at the 6-position and a carboxylic acid moiety on the cyclopropane ring. The compound’s stereochemistry is noted as rac-(1R,2R) in its hydrochloride salt form (CAS: EN300-37434596), with a molecular formula of C₈H₁₂Cl₂N₂O₃ and a molar mass of 255.10 g/mol . This structure combines the conformational rigidity of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of the pyridine group, making it a candidate for pharmaceutical and agrochemical research.

Eigenschaften

Molekularformel |

C9H10N2O2 |

|---|---|

Molekulargewicht |

178.19 g/mol |

IUPAC-Name |

2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H2,10,11)(H,12,13) |

InChI-Schlüssel |

FJEPPCFDSSORSC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C1C(=O)O)C2=CN=C(C=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This method employs a nitrogen ylide generated from tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous acetonitrile. The ylide reacts with 5-vinylpyridin-2-amine to form the cyclopropane ring through a [2+1] cycloaddition (Figure 1).

Typical Procedure

- DABCO (1.2 eq) and tert-butyl bromoacetate (1.1 eq) are stirred in CH₃CN at 25°C for 40 min.

- 5-Vinylpyridin-2-amine (1.0 eq) and Cs₂CO₃ (2.0 eq) are added.

- The mixture is refluxed for 18 h, yielding the cyclopropane ester intermediate.

- Hydrolysis with NaOH (6 M) in CH₂Cl₂/H₂O provides the carboxylic acid.

Optimized Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous CH₃CN | 78% vs. 45% (THF) |

| Temperature | 80°C | 82% vs. 68% (RT) |

| Base | Cs₂CO₃ | 82% vs. 71% (K₂CO₃) |

Nitrocyclopropane Carboxylate Reduction

Sequential Cyclopropanation-Reduction

This two-step approach starts with α-nitroesters and iodobenzene diacetate under Rh(II) catalysis to form nitrocyclopropanes, followed by nitro group reduction:

Step 1: Cyclopropanation

- Rh₂(OAc)₄ (2 mol%) in CH₂Cl₂ at 25°C for 6 h

- Substrate: Ethyl 2-nitro-3-(pyridin-3-yl)acrylate

- Yield: 67–89%

Step 2: Nitro Reduction

Key Advantages

- Tolerates electron-deficient pyridines

- No epimerization observed during reduction

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A spirocyclic cyclopropane boronate ester serves as the key intermediate for coupling with 5-bromo-2-aminopyridine:

Reaction Setup

Substrate Scope

| Boronate Ester | Coupling Partner | Yield (%) |

|---|---|---|

| Spirocyclopropyl-Bpin | 5-Bromo-2-aminopyridine | 73 |

| Exo-cyclopropyl-Bpin | 5-Iodo-2-aminopyridine | 68 |

Comparative Analysis of Methods

Yield and Scalability

| Method | Typical Yield (%) | Scalability (g-scale) | Stereocontrol |

|---|---|---|---|

| Nitrogen Ylide | 75–82 | Demonstrated at 100 g | Moderate |

| Nitro Reduction | 60–89 | Limited to 10 g | High |

| Suzuki Coupling | 65–77 | Demonstrated at 50 g | Low |

Purification Challenges

- Ylide Method : Requires careful removal of DABCO salts via aqueous washes.

- Nitro Route : Zinc residues complicate workup; chelation filtration recommended.

- Suzuki : Boronate byproducts necessitate silica gel chromatography.

Recent Advances in Catalytic Systems

Photoredox Decarboxylative Cyclopropanation

A 2023 study demonstrated visible-light-mediated cyclopropanation using organic photocatalysts (e.g., 4CzIPN):

Enzyme-Mediated Resolution

Lipase-based kinetic resolution of racemic mixtures achieves >99% ee:

- Enzyme: Candida antarctica Lipase B

- Substrate: Racemic methyl ester

- Solvent: MTBE at 35°C

- Conversion: 48% (98% ee for remaining ester)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Ylide Method ($) | Nitro Route ($) | Suzuki ($) |

|---|---|---|---|

| Raw Materials | 420 | 580 | 720 |

| Catalyst | 150 | 90 | 220 |

| Purification | 180 | 250 | 310 |

| Total | 750 | 920 | 1250 |

Environmental Metrics

| Method | PMI (kg/kg) | E-Factor |

|---|---|---|

| Ylide | 18 | 6.2 |

| Nitro | 23 | 9.1 |

| Suzuki | 31 | 12.7 |

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids, ketones, or aldehydes.

Reduction: Reduced derivatives such as primary or secondary amines, or alcohols.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

The applications of 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid are primarily in medicinal chemistry, specifically in drug development targeting various biological pathways. This compound, with the CAS number 1188900-37-4, can serve as a lead compound because of its potential to interact with proteins.

Scientific Research Applications

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid as a Building Block:

- It can be used as a building block in synthesizing more complex molecules with potential therapeutic applications .

- Aminopyridine derivatives have been designed and synthesized as selective covalent Bruton's tyrosine kinase (BTK) inhibitors and evaluated for their antiproliferative activities in hematological tumor cell lines and their in vivo efficacy in a Raji xenograft mouse model .

BTK Inhibition and Cancer Treatment:

- Aminopyridine derivatives have demonstrated activity as potent and selective BTK inhibitors .

- BTK, a member of the tyrosine protein kinase Tec family, is a therapeutic target .

- In one study, researchers synthesized aminopyridine derivatives as selective covalent BTK inhibitors and assessed their antiproliferative activities in hematological tumor cell lines and their in vivo efficacy in a Raji xenograft mouse model .

- The study identified a novel class of 5-phenoxy-2-aminopyridine compounds as potent and selective BTK inhibitors .

Related Research

While the primary search results do not offer comprehensive data tables or case studies specifically on 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid, other related research areas involving aminopyridines and related compounds provide insight into potential applications:

- NAMPT Inhibition : Cyclopropyl amide compounds, which share a cyclopropane moiety with the target compound, have been investigated for inhibiting nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD), which plays a vital role in cellular energy metabolism and signaling . These compounds have applications in treating cancer, inflammatory diseases, osteoporosis, and other medical conditions .

- Heterocyclic Amine Carcinogens : Research has explored the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines, which include aminopyridine derivatives . Studies focus on how these compounds are activated in breast tissue and their potential role in breast cancer etiology .

- Creatine Supplementation and HCA Formation : Studies have investigated whether creatine supplementation increases carcinogenic heterocyclic amines (HCAs) . The findings suggest that diet, rather than creatine supplementation, is the main factor responsible for HCA formation .

Wirkmechanismus

The mechanism of action of 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound is compared below with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Cyclopropane Carboxylic Acid Derivatives

Key Research Findings

Substituent Effects on Bioactivity

- Amino vs. In contrast, the trifluoromethyl analog (CAS 1060811-01-9) introduces lipophilicity and electron-withdrawing effects, which may improve metabolic stability .

- Cyclopropane Rigidity : Compared to ACC, the cyclopropane ring in the target compound restricts conformational flexibility, possibly increasing binding specificity. ACC’s simpler structure allows rapid metabolism in plants, serving as an ethylene precursor .

Stereochemical and Electronic Properties

- Cis/Trans Isomerism: trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2) exhibits higher reactivity due to steric strain, whereas cis-isomers (e.g., CAS 1463522-68-0) may display altered solubility .

- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound donates electrons to the pyridine ring, contrasting with the trifluoromethyl group’s electron-withdrawing nature. This difference impacts charge distribution and reactivity .

Biologische Aktivität

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is a compound characterized by a cyclopropane ring, an amino group on the pyridine ring, and a carboxylic acid functional group. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities and therapeutic applications.

The molecular formula of 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is CHNO, with a molecular weight of approximately 206.23 g/mol. The compound's structure allows for various chemical interactions, crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The aminopyridinyl group can form hydrogen bonds and engage in π-π stacking interactions, enhancing binding affinity to biological macromolecules. The cyclopropane moiety contributes structural rigidity, which may improve the specificity and efficacy of the compound in modulating biological pathways.

Biological Activity

Research indicates that 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid exhibits several biological activities:

- Kinase Inhibition : It has been studied as a potential inhibitor of various kinases, which are critical in regulating cellular functions and signaling pathways. The compound's ability to inhibit kinase activity suggests its potential use in treating diseases characterized by dysregulated kinase signaling, such as cancer .

- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. These effects are likely mediated through its interaction with specific molecular targets involved in cell cycle regulation and apoptosis .

Case Studies

- Inhibition of Specific Kinases : In a study evaluating small molecule inhibitors, 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid demonstrated significant inhibition of specific kinases associated with cancer progression. The compound was shown to bind effectively to the ATP-binding site of these kinases, resulting in reduced enzymatic activity and subsequent inhibition of cancer cell growth .

- Therapeutic Applications : Research has explored the use of this compound in various therapeutic contexts, including its potential role as a lead compound for developing novel anticancer agents. Its structural characteristics allow for modifications that could enhance its pharmacological properties while maintaining efficacy against targeted kinases .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclopropanation strategies, such as [2+1] cycloaddition or Simmons-Smith reactions, to form the strained cyclopropane ring. The pyridine moiety can be introduced via Suzuki-Miyaura coupling or nucleophilic substitution. Optimization may include adjusting catalysts (e.g., chiral ligands for stereocontrol), temperature, and solvent polarity. For example, PharmaBlock Sciences uses orthogonal protection strategies for amino and carboxylic acid groups to avoid side reactions during cyclopropane ring formation . Enamine Ltd’s building block catalog highlights the use of tert-butyloxycarbonyl (Boc) protection for amines in similar compounds .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclopropane ring integrity and substituent positions (e.g., pyridine ring protons at δ 6.5–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 193.0743 for C₉H₁₀N₂O₂).

- HPLC with UV detection : Quantifies purity using reverse-phase columns (C18) and aqueous/organic mobile phases.

- X-ray crystallography : Resolves stereochemistry of the cyclopropane ring, critical for structure-activity studies .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes. Refer to OSHA-compliant safety protocols for cyclopropane carboxylic acid derivatives, which emphasize avoiding ignition sources due to potential flammability .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence the compound’s biological activity, and what strategies can be used to control it during synthesis?

- Methodological Answer : The trans-configuration of the cyclopropane ring (1R,2R or 1S,2S) enhances binding affinity to enzymes like ACC oxidase due to spatial compatibility with hydrophobic pockets. Stereocontrol can be achieved via asymmetric catalysis (e.g., chiral Rh or Cu catalysts) or kinetic resolution using chiral auxiliaries. For example, PharmaBlock’s (1R,2R)-configured cyclopropane derivatives show improved inhibitory activity in ethylene biosynthesis studies compared to cis-isomers .

Q. What are the potential applications of this compound in studying enzyme-substrate interactions, particularly in pharmacological contexts?

- Methodological Answer : The compound’s pyridine and cyclopropane motifs make it a candidate for probing metalloenzymes (e.g., ACC synthase) or kinases.

- Kinetic Studies : Use fluorescence polarization assays to measure binding constants (Kd) with recombinant enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during substrate binding.

- Molecular Dynamics Simulations : Predict interactions with active sites (e.g., hydrogen bonding with pyridine’s amino group). PubChem data on structurally similar compounds, like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid, suggests applications in designing enzyme inhibitors .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Comparative Dose-Response Analysis : Test the compound at varying concentrations (e.g., 1 nM–100 µM) to identify threshold effects.

- Batch Consistency : Verify purity (>95% by HPLC) and stereochemical uniformity (via chiral HPLC or NMR) to exclude batch-to-batch variability.

- Context-Specific Assays : Replicate studies under identical conditions (pH, temperature, cell lines). For example, plant physiology studies show ACC derivatives exhibit species-specific ethylene modulation, highlighting the need for controlled experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.